molecular formula C6H8BrN3O B13030555 1-(2-Aminopyrimidin-4-yl)ethanone hydrobromide CAS No. 106157-95-3

1-(2-Aminopyrimidin-4-yl)ethanone hydrobromide

Cat. No.: B13030555
CAS No.: 106157-95-3
M. Wt: 218.05 g/mol
InChI Key: OFKSZKNVIRHWJH-UHFFFAOYSA-N
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Description

1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of 2-aminopyrimidine, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide typically involves the reaction of 2-aminopyrimidine with ethanone under specific conditions. One common method involves the use of benzylidene acetones and ammonium thiocyanates as starting materials. The reaction proceeds through several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A closely related compound with similar chemical properties.

    1-(2-Aminopyrimidin-4-yl)ethanone: Another derivative with comparable reactivity.

    3-(2-Aminopyrimidin-4-yl)-1H-indole: A compound with similar biological activities.

Uniqueness

1-(2-Aminopyrimidin-4-yl)ethanonehydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

106157-95-3

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

1-(2-aminopyrimidin-4-yl)ethanone;hydrobromide

InChI

InChI=1S/C6H7N3O.BrH/c1-4(10)5-2-3-8-6(7)9-5;/h2-3H,1H3,(H2,7,8,9);1H

InChI Key

OFKSZKNVIRHWJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=NC=C1)N.Br

Origin of Product

United States

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